creatinine

Descripción general

Descripción

creatinine, also known as Carcalon, creatine, substance X, or drug X, is a compound that was once marketed as a cancer treatment in the 1950s and early 1960s. Despite its initial promotion as a cure for cancer, scientific evidence has shown that this compound does not possess any therapeutic value. It was later revealed that this compound consists primarily of the amino acid creatine dissolved in mineral oil .

Métodos De Preparación

The preparation of creatinine was initially shrouded in secrecy. Stevan Durovic, a Yugoslavian physician, claimed that the substance was derived from horse serum inoculated with Actinomyces bovis. subsequent analyses revealed that this compound is essentially creatine dissolved in mineral oil

Análisis De Reacciones Químicas

Given that creatinine is primarily composed of creatine, its chemical reactions are similar to those of creatine. Creatine can undergo various chemical reactions, including:

Oxidation: Creatine can be oxidized to form this compound.

Reduction: Creatine can be reduced to form creatinol.

Substitution: Creatine can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are this compound and creatinol .

Aplicaciones Científicas De Investigación

Understanding Creatinine

This compound is a waste product formed from the normal breakdown of muscle tissue. It is produced at a relatively constant rate and is excreted by the kidneys. The measurement of serum this compound levels is widely utilized to assess kidney function and diagnose renal impairment.

Kidney Function Assessment

This compound levels are integral to estimating the glomerular filtration rate (GFR), a key indicator of kidney health. The following table summarizes the relationship between serum this compound levels and kidney function:

| Serum this compound Level (mg/dL) | Estimated GFR (mL/min/1.73 m²) | Kidney Function Status |

|---|---|---|

| < 1.0 | > 90 | Normal |

| 1.0 - 1.5 | 60 - 89 | Mildly impaired |

| 1.5 - 3.0 | 30 - 59 | Moderately impaired |

| > 3.0 | < 30 | Severely impaired |

The use of this compound-based equations for estimating GFR has been validated in numerous studies, although they may not account for all variables affecting kidney function, such as age, sex, and muscle mass .

Monitoring Chronic Kidney Disease

This compound levels are routinely monitored in patients with chronic kidney disease (CKD) to track disease progression and response to treatment. Elevated serum this compound can indicate worsening kidney function, prompting further investigation or intervention .

Creatine Supplementation Studies

Research on creatine supplementation has revealed insights into its potential benefits beyond athletic performance, including neuroprotective effects and implications for metabolic diseases . Notably, studies have shown that while creatine supplementation can elevate serum this compound levels temporarily, it does not necessarily indicate renal impairment in healthy individuals .

Case Study Example:

A study involving healthy young men found that after a short-term creatine supplementation regimen, serum this compound levels increased without corresponding changes in renal function markers, suggesting that elevated this compound may not always reflect kidney damage .

Cognitive Function Research

Recent studies have explored the effects of creatine on cognitive performance, particularly under conditions of sleep deprivation. One study demonstrated that a single dose of creatine improved cognitive processing speed and metabolic parameters related to brain energy metabolism . This highlights the potential role of creatine in enhancing brain function and resilience against fatigue-related cognitive decline.

Risk Assessment for Kidney Damage

While this compound is an essential marker for kidney health, its interpretation requires caution. Elevated this compound levels can arise from various factors including muscle mass, diet, and hydration status, necessitating comprehensive assessments to avoid misdiagnosis of renal dysfunction .

Therapeutic Monitoring

In clinical settings, monitoring serum this compound is vital for patients undergoing treatments that may affect renal function, such as certain medications or therapies for chronic diseases like diabetes and hypertension .

Mecanismo De Acción

The exact mechanism of action of creatinine was never fully understood, primarily because it was later revealed to be ineffective. Initial claims suggested that this compound had anti-cancer properties, but these claims were not supported by scientific evidence. The compound’s primary component, creatine, does not have any known anti-cancer effects .

Comparación Con Compuestos Similares

creatinine is essentially creatine dissolved in mineral oil. Creatine is a naturally occurring amino acid derivative found in muscle tissue. Similar compounds include:

This compound: A breakdown product of creatine, commonly found in urine.

Creatinol: A reduced form of creatine.

Creatine phosphate: A phosphorylated form of creatine that plays a role in energy storage in muscles.

This compound’s uniqueness lies in its controversial history and the fact that it was marketed as a cancer treatment despite lacking therapeutic value .

Conclusion

This compound serves as a cautionary tale in the history of medical treatments. Its promotion as a cancer cure without scientific backing highlights the importance of rigorous scientific evaluation and the potential dangers of unproven treatments. While this compound itself does not have any therapeutic value, its story has contributed to our understanding of the placebo effect and the need for evidence-based medicine.

Propiedades

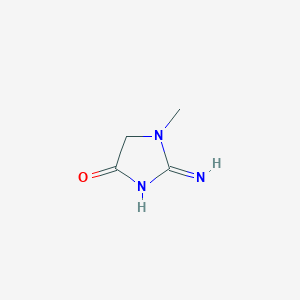

Fórmula molecular |

C4H7N3O |

|---|---|

Peso molecular |

113.12 g/mol |

Nombre IUPAC |

2-imino-1-methylimidazolidin-4-one |

InChI |

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8) |

Clave InChI |

DDRJAANPRJIHGJ-UHFFFAOYSA-N |

SMILES canónico |

CN1CC(=O)NC1=N |

melting_point |

303 °C (decomposes) |

Descripción física |

Solid |

Solubilidad |

80.1 mg/mL at 16 °C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.